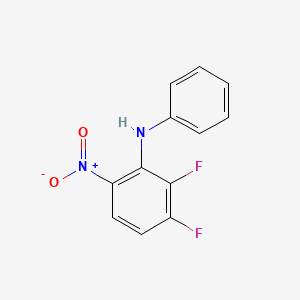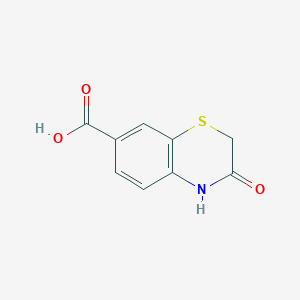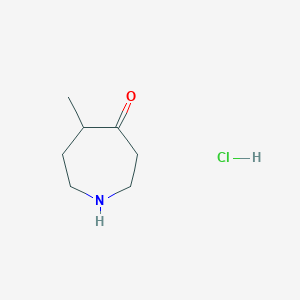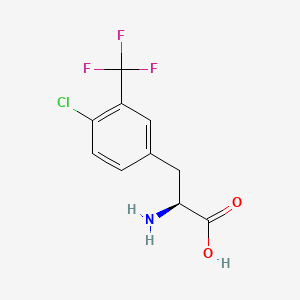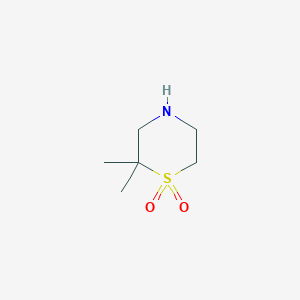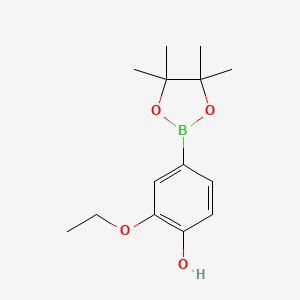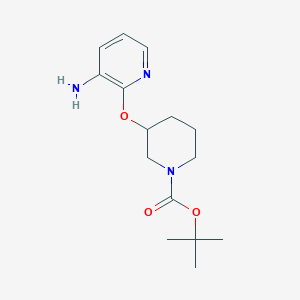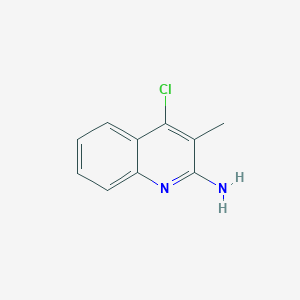
4-Chloro-3-methylquinolin-2-amine
Descripción general
Descripción
4-Chloro-3-methylquinolin-2-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-methylquinolin-2-amine is similar to that of quinoline, which has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Aplicaciones Científicas De Investigación
Antidepressant and Antifungal Evaluation
A study by Kumar et al. (2011) synthesized various derivatives of 4-Chloro-3-methylquinolin-2-amine and evaluated their antidepressant and antifungal properties. The compounds exhibited significant antidepressant effects and were also tested for their antifungal activity against several strains including Aspergillus niger and Aspergillus flavus (Kumar et al., 2011).
Synthesis and Antimicrobial Activity
Another study by Kumar et al. (2011) focused on synthesizing secondary and tertiary amines containing 2‐chloro‐6‐methylquinoline. These compounds were screened for their antifungal and antibacterial activities, showing promising results against strains like Escherichia coli and Staphylococcus aureus (Kumar et al., 2011).
Non-Azoles Antimycotic Agents
Kumar et al. (2011) also developed secondary amines containing 2-chloroquinoline for antifungal application. Some compounds exhibited significant antifungal activity, particularly against Aspergillus niger and Aspergillus flavus (Kumar et al., 2011).
Apoptosis Induction and Anticancer Agent
Sirisoma et al. (2009) discovered a derivative of 4-Chloro-3-methylquinolin-2-amine as a potent apoptosis inducer and an efficacious anticancer agent. This compound showed high blood-brain barrier penetration and was effective in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Amination in Derivatives
Tsai et al. (2008) investigated the amination of various 4-chloro-2-arylquinoline compounds. Their study provided insights into the reactivity of these compounds and the influence of amide solvents on their amination process (Tsai et al., 2008).
Safety And Hazards
While specific safety and hazards data for 4-Chloro-3-methylquinolin-2-amine was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
Quinoline and its derivatives have been the subject of numerous research studies due to their versatile applications in medicinal and synthetic organic chemistry . Future research may focus on developing new synthesis protocols, exploring new biological and pharmaceutical activities, and designing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propiedades
IUPAC Name |
4-chloro-3-methylquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-9(11)7-4-2-3-5-8(7)13-10(6)12/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFPCPWJIRUFPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylquinolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



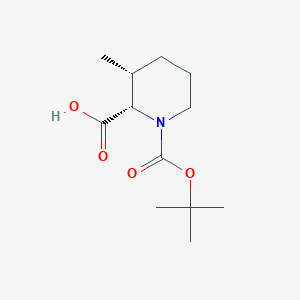
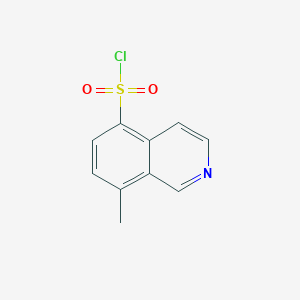
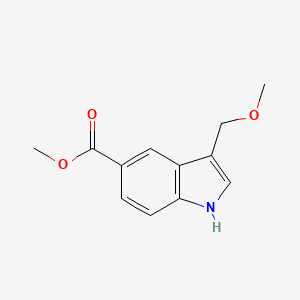

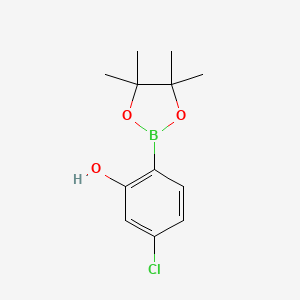
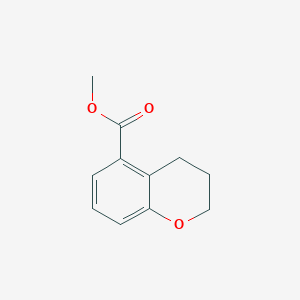
![3,6-dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole](/img/structure/B1429049.png)
